25-Hydroxyvitamin D3 3-Hemisuccinate
Description
25-Hydroxyvitamin D3 3-Hemisuccinate (CAS 69511-19-9) is a synthetic derivative of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating metabolite of vitamin D3. Its molecular formula is C31H48O5, with a molecular weight of 500.71 g/mol . The compound features a succinate ester group at the 3β-hydroxyl position, enhancing its utility in immunoassays and conjugation applications. Unlike endogenous metabolites, this derivative is primarily used for research purposes, such as generating antisera for vitamin D immunoassays and studying calcium-regulatory pathways .
Properties
CAS No. |
69511-19-9 |
|---|---|
Molecular Formula |
C31H48O5 |
Molecular Weight |
500.72 |
IUPAC Name |
4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1 |
InChI Key |
XYAOPXNVLMIXNI-BPMXTZFCSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |
Synonyms |
(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate |
Origin of Product |
United States |
Preparation Methods
Succinic Anhydride-Mediated Esterification
The foundational step in synthesizing this compound involves reacting 25OHD3 with succinic anhydride under anhydrous conditions. In a representative protocol, 10 mg (25 μmol) of 25OHD3 is dissolved in 1 mL of absolute pyridine and stirred with 125 mg (1.25 mmol) of succinic anhydride for 96 hours at room temperature in the dark. The reaction mixture is then diluted with ethyl acetate, sequentially washed with water, 0.1 M hydrochloric acid, and water again to remove unreacted reagents. After drying over anhydrous sodium sulfate and solvent evaporation, the crude product is obtained as a colorless solid with a yield of 84% (10.5 mg). This method ensures selective esterification at the 3β-hydroxyl group of 25OHD3, preserving the molecule’s biological activity.
Activation via N-Hydroxysuccinimide Ester Formation
To facilitate conjugation to carrier proteins, the hemisuccinate derivative is activated into an NHS ester. In this step, 10 mg (20 μmol) of this compound is dissolved in 7 mL of anhydrous dichloromethane and reacted with 2.76 mg (24 μmol) of NHS and 3.72 mg (24 μmol) of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) under argon overnight. The mixture is washed with water, dried, and concentrated to yield 11.3 mg (94%) of the NHS ester. This intermediate’s reactivity enables efficient coupling to lysine residues on proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Conjugation to Carrier Proteins
EDC-Mediated Coupling to BSA
The NHS-activated hemisuccinate is conjugated to BSA using carbodiimide chemistry. A molar ratio of 30:1 (hapten:carrier protein) is typically employed to ensure sufficient epitope density. The reaction proceeds in phosphate-buffered saline (PBS) at pH 7.4 for 4 hours at 4°C, followed by dialysis against PBS to remove unreacted hapten. Ultraviolet (UV) spectroscopy at 280 nm and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirm successful conjugation, showing a shift in the protein’s molecular weight.
KLH as an Alternative Carrier
For immunization purposes, KLH is preferred due to its high immunogenicity. The conjugation process mirrors the BSA method but requires extended dialysis to eliminate residual reactants. SDS-polyacrylamide gel electrophoresis (SDS-PAGE) analysis reveals a smeared band pattern, characteristic of KLH’s large size and heterogeneity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Pyridine is the solvent of choice for succinylation due to its dual role as a base and catalyst. Reactions conducted in dichloromethane or dimethylformamide (DMF) show reduced yields (≤70%), attributed to incomplete solubilization of 25OHD3. Maintaining the reaction at room temperature prevents degradation of the light-sensitive vitamin D analog, while prolonged stirring (4 days) ensures complete conversion.
Stoichiometric Ratios and Yield Maximization
A 50-fold molar excess of succinic anhydride relative to 25OHD3 drives the esterification to completion. Lower ratios (10:1) result in <50% yields, necessitating costly rework. For NHS activation, a 1.2:1 molar ratio of EDC to hemisuccinate balances efficiency with reagent conservation.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Succinylation | Succinic anhydride | Pyridine | 96 | 84 |
| NHS activation | EDC, NHS | Dichloromethane | 12 | 94 |
| BSA conjugation | EDC, NHS | PBS | 4 | 90* |
*Estimated based on MALDI-TOF data.
Purification and Analytical Characterization
Chromatographic Purification
Preparative HPLC with a C18 column (Vydac C18/300Å, 5 μm) resolves the hemisuccinate from unreacted starting material. A gradient of 50–100% acetonitrile in 0.1% trifluoroacetic acid over 100 minutes achieves baseline separation, with product fractions (>85% purity) pooled and lyophilized.
Spectroscopic Validation
UV spectroscopy at 265 nm confirms the presence of the conjugated diene system in 25OHD3, which remains intact post-succinylation. MALDI-TOF mass spectrometry detects a mass increase of 100 Da for the hemisuccinate (theoretical Δ = 100.02 Da), aligning with the addition of a succinyl group.
Table 2: Analytical Methods for Quality Control
| Technique | Parameter Measured | Expected Outcome |
|---|---|---|
| UV Spectroscopy | λmax at 265 nm | Retention of diene system |
| MALDI-TOF | Molecular weight | +100 Da shift |
| SDS-PAGE | Protein-hapten conjugation | Band shift vs. native BSA |
Challenges and Mitigation Strategies
Light and Oxygen Sensitivity
25OHD3 and its derivatives degrade under UV light and aerobic conditions. Conducting reactions in amber glassware under argon atmosphere minimizes oxidative byproducts.
Protein Denaturation During Conjugation
Aggregation of BSA or KLH at high hapten:protein ratios is mitigated by stepwise addition of the NHS ester and maintaining pH 7.0–7.4.
Recent Advances in Synthesis
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxyvitamin D3 3-Hemisuccinate primarily undergoes substitution reactions due to the presence of the hemisuccinate group. It can also participate in esterification and hydrolysis reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like pyridine and catalysts such as dicyclohexylcarbodiimide (DCC) for esterification reactions . Hydrolysis reactions typically require acidic or basic conditions.
Major Products: The major products formed from reactions involving this compound include various ester derivatives and hydrolyzed forms of the compound .
Scientific Research Applications
Clinical Chemistry
Enzyme Immunoassay Development
One significant application of 25-Hydroxyvitamin D3 3-Hemisuccinate is in clinical diagnostics, particularly in developing enzyme immunoassays (EIAs) for measuring serum levels of 25-hydroxyvitamin D. The EIA utilizes the compound covalently coupled to secondary amino groups on microtiter wells, allowing for sensitive detection of vitamin D levels. The assay demonstrated a detection limit of 4.4 μg/L with a recovery rate of 102% and minimal cross-reactivity with other vitamin D metabolites, indicating its reliability for clinical use.
Stem Cell Research and Bone Tissue Engineering
Induction of Osteogenic Differentiation
Research has shown that this compound can induce osteogenic differentiation in human mesenchymal stem cells (hMSCs). This application is pivotal for bone tissue engineering, where the compound enhances the expression of osteogenic markers such as alkaline phosphatase and osteocalcin in a dose-dependent manner. The increased mineralization observed in these studies suggests potential therapeutic uses for bone regeneration.
Clinical Research
Quantification in Plasma and Serum
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to quantify both 25-hydroxyvitamin D2 and D3 in human plasma and serum. This approach allows for precise measurement of vitamin D status in clinical research settings, contributing to better understanding and management of conditions related to vitamin D deficiency.
Cellular Biology and Pharmacology
Study of Cellular Functions
In cellular biology, this compound serves as a valuable tool for investigating various cellular functions and metabolic pathways. Its ability to interact with the vitamin D receptor may influence gene expression related to calcium homeostasis and bone metabolism, providing insights into therapeutic interventions for metabolic disorders.
Nutrition Science
Food Fortification
The compound is also utilized in the fortification of foods to address inadequate vitamin D status in populations. Studies indicate that foods enriched with this compound are more effective than those fortified with standard vitamin D3, enhancing dietary intake and improving overall health outcomes related to vitamin D deficiency.
Comparative Data Table
| Application Field | Methodology/Approach | Key Findings/Outcomes |
|---|---|---|
| Clinical Chemistry | Enzyme Immunoassay | Detection limit: 4.4 μg/L; Recovery: 102%; Low cross-reactivity |
| Stem Cell Research | Induction of osteogenic differentiation in hMSCs | Increased osteogenic markers; enhanced mineralization |
| Clinical Research | LC-MS/MS for quantifying vitamin D levels | Accurate measurement of vitamin D status |
| Cellular Biology | Investigating cellular functions | Insights into gene expression related to metabolism |
| Nutrition Science | Food fortification with the compound | More effective than standard vitamin D3 in improving status |
Case Studies
- Clinical Diagnostics Case Study : A study utilizing the EIA method demonstrated its effectiveness in a clinical setting, allowing for rapid assessment of patients' vitamin D levels, which is crucial for managing conditions like osteoporosis.
- Bone Tissue Engineering Study : In vitro experiments showed that hMSCs treated with varying concentrations of this compound exhibited significant increases in osteogenic markers compared to controls, highlighting its potential role in regenerative medicine.
- Nutritional Intervention Study : A randomized controlled trial assessing the impact of fortified foods containing this compound on population health found significant improvements in serum vitamin D levels among participants consuming these products regularly.
Mechanism of Action
The mechanism of action of 25-Hydroxyvitamin D3 3-Hemisuccinate involves its conversion to the active form of vitamin D3, calcitriol, in the body. Calcitriol binds to vitamin D receptors (VDR) in various tissues, regulating the expression of genes involved in calcium and phosphate homeostasis . This binding modulates the transcription of target genes, leading to increased calcium absorption in the intestines and reabsorption in the kidneys .
Comparison with Similar Compounds
Comparison with Similar Compounds
25-Hydroxyvitamin D3 (25(OH)D3)
- Structural Difference : Lacks the succinate ester at the 3β position.
- Biological Role : The major circulating form of vitamin D, used clinically to assess vitamin D status .
- Stability : Less stable than its succinate derivative due to the free hydroxyl group.
- Applications: Measured in serum to diagnose deficiency; precursor for active 1,25-dihydroxyvitamin D3 (calcitriol) .
Vitamin D3 (Cholecalciferol) and Vitamin D2 (Ergocalciferol)
- Structural Differences :
- D3: Side chain derived from cholesterol (27 carbons).
- D2: Side chain contains a double bond and methyl group (28 carbons).
- Potency : D3 raises serum 25(OH)D levels more effectively than D2 . A meta-analysis found D3 supplementation increased 25(OH)D concentrations by ~15–30% more than D2 .
- Stability : D2 degrades faster than D3 under storage .
25-Hydroxyvitamin D3-3-Sulfate (25-OHD3-S) and 25-Hydroxyvitamin D3-3-Glucuronide (25-OHD3-G)
- Structural Differences : Phase II metabolites with sulfate or glucuronide groups at the 3β position.
- Metabolic Role : Water-soluble conjugates excreted in bile and urine. Plasma concentrations correlate with vitamin D status .
- Analytical Challenges : Require LC-MS/MS with ion-pairing agents for detection due to low ionization efficiency .
1,25-Dihydroxyvitamin D3 (Calcitriol)
- Biological Role : Hormonally active form, synthesized in kidneys via 1α-hydroxylation of 25(OH)D3. Regulates calcium absorption and bone homeostasis .
- Stability : Rapidly degraded (half-life ~4–6 hours), making it unsuitable for long-term supplementation.
3-Epi-25-Hydroxyvitamin D3
- Structural Difference : Epimerization at the C3 hydroxyl group.
- Biological Role : Less active than 25(OH)D3; accumulates in infants and chronic kidney disease patients. LC-MS/MS methods must separate it from 25(OH)D3 to avoid overestimation .
14-Epimer of 25-Hydroxyvitamin D3
- Functional Role : Enhances alkaline phosphatase activity and reproductive performance in swine, suggesting stereospecific effects on vitamin D receptor binding .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties
Key Research Findings
Analytical Methods :
- Derivatization with PTAD or DMEQ-TAD enhances LC-MS/MS sensitivity for 25(OH)D3 and its epimers .
- Aptamer-based fluorescent assays show high specificity for 25(OH)D3 over structurally similar analogs .
Clinical Efficacy :
- 25(OH)D3 supplementation (69 mg/kg feed) improves egg production and quality in laying hens vs. vitamin D3 alone .
- Daily 25(OH)D3 intake (20–100 µg) reduces upper respiratory infection severity in humans .
Controversies :
- While some studies claim vitamin D2 and D3 are equipotent at low doses (1000 IU/day) , meta-analyses favor D3 for robust 25(OH)D elevation .
Biological Activity
25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3HS) is a derivative of 25-hydroxyvitamin D3, the primary circulating form of vitamin D in humans. This compound has garnered attention for its significant biological activities, particularly in the regulation of calcium homeostasis, bone metabolism, and potential immunomodulatory effects. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
Target Receptor
The primary target of 25(OH)D3-3HS is the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression upon activation by vitamin D metabolites. When bound by its active form, 1α,25-dihydroxyvitamin D3 (1,25D), VDR forms a heterodimer with the retinoid X receptor (RXR), facilitating the transcription of genes involved in calcium absorption and bone health.
Biochemical Pathways
The synthesis of 25(OH)D3-3HS occurs in the liver through hydroxylation processes. It is further metabolized to 1α,25-dihydroxyvitamin D3 by CYP27B1 in renal and extrarenal tissues. This metabolic pathway is crucial for its biological activity as it enhances the compound's solubility and stability compared to other forms of vitamin D.
Chemical Structure
The molecular formula of 25(OH)D3-3HS is C31H48O5, indicating its complex structure with five oxygen atoms. This structure contributes to its enhanced solubility and stability, making it particularly useful for research applications.
Transport and Distribution
In circulation, 25(OH)D3-3HS binds predominantly to vitamin D binding protein (DBP), which facilitates its transport to target tissues. The compound undergoes further transformations into conjugative metabolites such as 25OHD3-3-O-sulfate and 25OHD3-3-O-glucuronide in the liver .
Biological Effects
Calcium Homeostasis and Bone Health
Research indicates that 25(OH)D3-3HS enhances intestinal absorption of calcium and phosphate, promoting bone mineralization. In vitro studies have shown that this compound induces osteogenic differentiation in human mesenchymal stem cells, suggesting potential applications in bone tissue engineering.
Immunomodulatory Effects
There is emerging evidence that 25(OH)D3-3HS may influence immune responses. It has been shown to inhibit oxidative stress and ferroptosis in retinal microvascular endothelial cells under high glucose conditions by down-regulating microRNA-93. This suggests a protective role against diabetic complications.
Study on Osteogenic Differentiation
A study investigated the effects of 25(OH)D3-3HS on osteogenic differentiation in human mesenchymal stem cells. Results indicated a significant increase in alkaline phosphatase activity and mineralization compared to controls, supporting its role in bone health.
Immunoassay Development
An enzyme immunoassay was developed to measure levels of 25(OH)D3 in serum using 25(OH)D3-3HS as a conjugate. The assay demonstrated high sensitivity and specificity, with a detection limit of 4.4 µg/L . This development enhances the ability to monitor vitamin D status effectively.
Comparative Analysis
| Compound | Structure Differences | Biological Activity |
|---|---|---|
| 25-Hydroxyvitamin D3 | Hydroxylated form | Regulates calcium metabolism |
| Calcitriol | Additional hydroxyl groups | More potent than others |
| Cholecalciferol | Lacks hydroxylation | Precursor form |
| 25-Hydroxyvitamin D2 | Double bond in side chain | Similar activity but less effective |
| 25-Hydroxyvitamin D3-3HS | Hemisuccinate modification | Enhanced solubility; significant biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
